
1,18-Octadecanediol, 9,10-dinonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,18-Octadecanediol, 9,10-dinonyl- is a long-chain diol with the molecular formula C36H74O2 This compound is characterized by its two hydroxyl groups located at the 1st and 18th positions of the octadecane chain, with additional nonyl groups attached at the 9th and 10th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,18-Octadecanediol, 9,10-dinonyl- can be synthesized through a multi-step process involving the following key steps:
Alkylation: The initial step involves the alkylation of a suitable precursor with nonyl groups at the 9th and 10th positions.
Reduction: The intermediate product is then subjected to reduction reactions to introduce hydroxyl groups at the 1st and 18th positions.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of 1,18-Octadecanediol, 9,10-dinonyl- typically involves large-scale chemical reactors where the above synthetic steps are optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1,18-Octadecanediol, 9,10-dinonyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
1,18-Octadecanediol, 9,10-dinonyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1,18-Octadecanediol, 9,10-dinonyl- involves its interaction with molecular targets through its hydroxyl and nonyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
1,18-Octadecanediol: Lacks the nonyl groups, making it less hydrophobic.
1,10-Decanediol: Shorter chain length, different physical and chemical properties.
1,12-Dodecanediol: Intermediate chain length, different reactivity.
Uniqueness: 1,18-Octadecanediol, 9,10-dinonyl- is unique due to its long chain length combined with the presence of nonyl groups, which impart distinct hydrophobic properties and reactivity. This makes it suitable for specialized applications where other diols may not be effective.
Properties
CAS No. |
162730-22-5 |
|---|---|
Molecular Formula |
C36H74O2 |
Molecular Weight |
539.0 g/mol |
IUPAC Name |
9,10-di(nonyl)octadecane-1,18-diol |
InChI |
InChI=1S/C36H74O2/c1-3-5-7-9-11-17-23-29-35(31-25-19-13-15-21-27-33-37)36(30-24-18-12-10-8-6-4-2)32-26-20-14-16-22-28-34-38/h35-38H,3-34H2,1-2H3 |
InChI Key |
CCBRTUWOOQHFTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCO)C(CCCCCCCCC)CCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


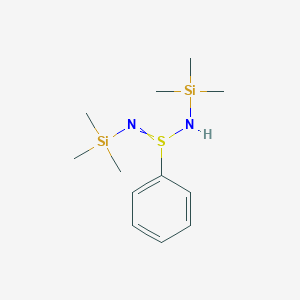
![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)
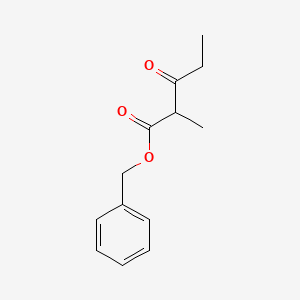
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)
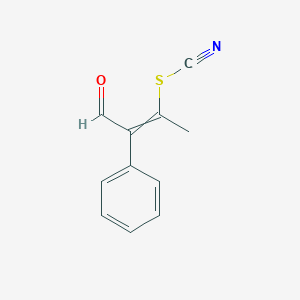
![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)

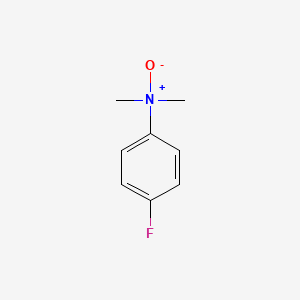
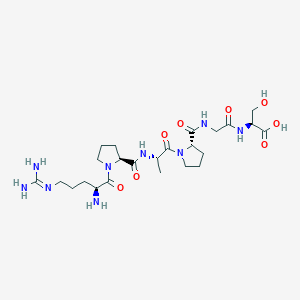

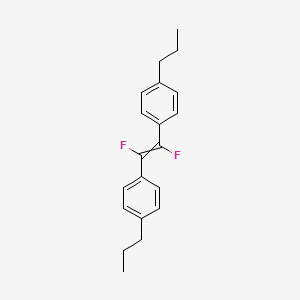
methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
